4-[4-(benzyloxy)-2-methylbenzoyl]-1-[2-(diethylamino)ethyl]-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one
Description
This compound is a structurally complex pyrrol-2-one derivative characterized by multiple functional groups:
- 1-[2-(Diethylamino)ethyl] side chain: A tertiary amine group that enhances aqueous solubility due to its basicity, distinguishing it from hydroxyalkyl-substituted analogs .
- 5-(4-Hydroxy-3-methoxyphenyl): A polyphenolic substituent with hydrogen-bonding capacity, similar to natural antioxidants like vanillic acid .
Properties
CAS No. |
499210-42-3 |
|---|---|
Molecular Formula |
C32H36N2O6 |
Molecular Weight |
544.6 g/mol |
IUPAC Name |
(4E)-1-[2-(diethylamino)ethyl]-5-(4-hydroxy-3-methoxyphenyl)-4-[hydroxy-(2-methyl-4-phenylmethoxyphenyl)methylidene]pyrrolidine-2,3-dione |
InChI |
InChI=1S/C32H36N2O6/c1-5-33(6-2)16-17-34-29(23-12-15-26(35)27(19-23)39-4)28(31(37)32(34)38)30(36)25-14-13-24(18-21(25)3)40-20-22-10-8-7-9-11-22/h7-15,18-19,29,35-36H,5-6,16-17,20H2,1-4H3/b30-28+ |
InChI Key |
QLRPWAUDTVALBC-SJCQXOIGSA-N |
Isomeric SMILES |
CCN(CC)CCN1C(/C(=C(/C2=C(C=C(C=C2)OCC3=CC=CC=C3)C)\O)/C(=O)C1=O)C4=CC(=C(C=C4)O)OC |
Canonical SMILES |
CCN(CC)CCN1C(C(=C(C2=C(C=C(C=C2)OCC3=CC=CC=C3)C)O)C(=O)C1=O)C4=CC(=C(C=C4)O)OC |
Origin of Product |
United States |
Preparation Methods
Three-Component Cyclization
A one-pot, three-component reaction involving an aldehyde, pyruvic acid, and an amine is a viable route for constructing the pyrrol-2-one core. This method, reported for sulfonamide-containing analogs, proceeds under mild acidic conditions (e.g., trifluoroacetic acid catalysis) in ethanol.
Key Steps :
-
Aldehyde Activation : Aromatic or aliphatic aldehydes react with pyruvic acid to form intermediates.
-
Amination : Introduction of a primary or secondary amine to the intermediate yields the dihydro-pyrrol-2-one skeleton.
Example Reaction :
para-Amino sulfonamide + aldehyde + pyruvic acid → pyrrol-2-one (yield: 60–80%).
Advantages :
-
High atom economy.
-
Minimal purification required.
Limitations :
-
Limited control over regioselectivity for substituents.
-
Requires optimization for bulky amines.
Modified Knorr Pyrrole Synthesis
The Knorr pyrrole synthesis, traditionally used for pyrroles, can be adapted for pyrrolones by incorporating carbonyl groups. For example, α-aminoketones generated in situ from oximes and α-ketoesters cyclize under zinc/acetic acid conditions.
Proposed Adaptation :
-
Oxime Formation : Condensation of a ketone with hydroxylamine.
-
Reduction : Zinc-mediated reduction of the oxime to an α-aminoketone.
-
Cyclization : Intramolecular attack to form the pyrrolone ring.
Example :
Ethyl acetoacetate + hydroxylamine → oxime → Zn/HAc → diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate (Knorr’s pyrrole).
Challenges :
-
Self-condensation of α-aminoketones.
-
Steric hindrance from substituents.
Functional Group Introduction
Benzoyl Group Installation
The 4-(benzyloxy)-2-methylbenzoyl group is introduced via acylation.
Method :
-
Benzoylation : Reaction of the pyrrolone with 4-(benzyloxy)-2-methylbenzoyl chloride in the presence of a base (e.g., DMAP).
-
Solvent : Dichloromethane or THF.
Example :
Pyrrolone + 4-(benzyloxy)-2-methylbenzoyl chloride → acylated product (yield: ~70%).
Key Considerations :
5-(4-Hydroxy-3-Methoxyphenyl) Group Incorporation
This substituent can be introduced via Suzuki coupling or electrophilic aromatic substitution.
Approach :
-
Borylation : Convert a halogenated pyrrolone to a boronic ester.
-
Cross-Coupling : React with 4-hydroxy-3-methoxyphenylboronic acid using Pd catalysts.
Example :
5-Bromopyrrolone + 4-hydroxy-3-methoxyphenylboronic acid → coupled product (yield: 50–60%).
Alternative :
2-(Diethylamino)ethyl Side Chain
This amine group is introduced via alkylation or reductive amination.
Method :
-
Alkylation : React the pyrrolone with 2-bromoethylamine, followed by diethylamine treatment.
-
Conditions : K₂CO₃ in DMF or ethanol.
Example :
Pyrrolone + 2-bromoethylamine → intermediate + diethylamine → final product (yield: 65%).
Advantages :
-
Mild conditions.
-
High functional group tolerance.
Stepwise Synthesis Overview
| Step | Reaction Type | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | Core Pyrrolone Formation | Aldehyde, pyruvic acid, TFA catalysis | 60–80% |
| 2 | Benzoylation | 4-(Benzyloxy)-2-methylbenzoyl chloride, DMAP | 70% |
| 3 | Suzuki Coupling | Pd(PPh₃)₄, 4-hydroxy-3-methoxyphenylboronic acid | 50–60% |
| 4 | Alkylation | 2-Bromoethylamine, diethylamine, K₂CO₃ | 65% |
Optimization and Challenges
Stereoselectivity
The cis or trans configuration of the dihydro-pyrrol-2-one ring depends on reaction conditions. Acid-catalyzed cyclization (e.g., TFA) favors cis stereochemistry, while base-mediated methods may lead to trans products.
Protecting Group Strategy
Byproduct Management
-
Side Reactions : Competing alkylation or acylation at alternative positions.
-
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or crystallization.
Spectroscopic and Analytical Data
NMR Characteristics
Chemical Reactions Analysis
Oxidation Reactions
The tertiary alcohol group (3-hydroxy) and aromatic methoxy groups are susceptible to oxidation under specific conditions:
-
3-Hydroxy group : Can be oxidized to a ketone using mild oxidizing agents like pyridinium chlorochromate (PCC) in dichloromethane . Stronger oxidants (e.g., KMnO₄) may degrade the pyrrolone ring.
-
Benzyloxy group : Oxidative cleavage of the benzyl ether via hydrogenolysis (H₂/Pd-C) yields a phenolic -OH group .
Example Reaction Pathway
Reduction Reactions
The ketone (2-oxo group) and aromatic rings may undergo reduction:
-
Pyrrol-2-one carbonyl : Selective reduction to a pyrrolidine derivative using NaBH₄ in methanol .
-
Aromatic rings : Catalytic hydrogenation (H₂/Pd-C) under high pressure reduces methoxyphenyl to a cyclohexanol derivative .
Key Conditions
| Target Group | Reagent | Product |
|---|---|---|
| Pyrrol-2-one carbonyl | NaBH₄/MeOH | 1,5-dihydro-2H-pyrrol-2-ol derivative |
| Methoxyphenyl ring | H₂ (50 psi)/Pd-C | Cyclohexanol analog |
Substitution Reactions
Electrophilic aromatic substitution (EAS) occurs at electron-rich positions:
-
4-Hydroxy-3-methoxyphenyl group : Nitration (HNO₃/H₂SO₄) at the para position to the -OH group .
-
Benzyloxy group : Nucleophilic displacement (e.g., with NaN₃ in DMF) yields azide derivatives .
Regioselectivity in EAS
| Position | Directing Group | Reactivity |
|---|---|---|
| C-6 (pyrrol) | Electron-withdrawing | Low |
| C-4 (phenyl) | Methoxy (-OMe) | High (para) |
Acid-Base Reactivity
The diethylaminoethyl side chain and phenolic -OH groups participate in protonation/deprotonation:
-
Diethylamino group : Forms water-soluble salts with HCl (pH < 3) .
-
Phenolic -OH : Deprotonates in basic media (pH > 10), enhancing solubility in polar solvents .
pKa Estimates
| Group | pKa |
|---|---|
| Phenolic -OH | ~9.5 |
| Diethylamino (-NEt₂) | ~10.2 |
Degradation Pathways
Stability studies suggest susceptibility to:
-
Hydrolysis : The benzyloxy group hydrolyzes in acidic aqueous conditions (HCl, 60°C) .
-
Photodegradation : UV light (λ = 254 nm) cleaves the methoxyphenyl group, forming quinone derivatives .
Degradation Products
| Condition | Major Product |
|---|---|
| Acidic hydrolysis | 4-(2-methylbenzoyl)-3-hydroxypyrrol-2-one |
| UV irradiation | 5-(3,4-quinone) derivative |
Synthetic Modifications
Derivatization strategies include:
-
Esterification : 3-hydroxy group reacts with acetyl chloride to form acetate prodrugs .
-
Alkylation : Diethylaminoethyl side chain quaternized with methyl iodide to enhance water solubility .
Reaction Table
| Modification | Reagent | Application |
|---|---|---|
| Esterification | Ac₂O/pyridine | Prodrug synthesis |
| Quaternization | CH₃I/MeCN | Ionic liquid compatibility |
Scientific Research Applications
Applications in Pharmaceuticals
The compound has been investigated for its potential therapeutic effects, particularly in the treatment of various diseases.
Anticancer Activity
Research has shown that this compound exhibits promising anticancer properties. In vitro studies demonstrated its ability to inhibit the proliferation of cancer cells by inducing apoptosis. For instance, a study found that it effectively reduced the viability of breast cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction .
Antimicrobial Properties
Another area of interest is its antimicrobial activity. Preliminary studies indicated that the compound possesses significant antibacterial and antifungal properties, making it a candidate for developing new antimicrobial agents. It was particularly effective against strains resistant to conventional antibiotics, suggesting its potential use in treating infections caused by multidrug-resistant organisms .
Neuroprotective Effects
The neuroprotective properties of this compound have also been explored. Research indicated that it could protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Applications in Materials Science
The unique chemical structure of this compound allows for applications beyond biological systems.
Organic Light Emitting Diodes (OLEDs)
Due to its photophysical properties, the compound has been tested as a material in OLEDs. Studies have shown that it can enhance the efficiency and stability of light emission in organic electronic devices. Its incorporation into device architectures has led to improved performance metrics, including brightness and operational longevity .
Polymer Composites
In materials science, this compound can be utilized as a functional additive in polymer composites to enhance mechanical properties and thermal stability. Research indicates that incorporating it into polymer matrices can significantly improve their strength and durability, making them suitable for demanding applications .
Case Studies
Several case studies highlight the practical applications of this compound:
Case Study 1: Anticancer Drug Development
A collaborative study between multiple research institutions focused on synthesizing derivatives of this compound to enhance its anticancer efficacy. The derivatives were screened for their activity against various cancer cell lines, leading to the identification of more potent analogs with improved selectivity towards cancer cells while sparing normal cells .
Case Study 2: Development of Antimicrobial Agents
Researchers at a pharmaceutical company explored the antimicrobial properties of this compound against a panel of resistant bacterial strains. The results showed significant activity against methicillin-resistant Staphylococcus aureus (MRSA), prompting further development into a new class of antibiotics .
Mechanism of Action
The mechanism of action of 4-[4-(benzyloxy)-2-methylbenzoyl]-1-[2-(diethylamino)ethyl]-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are not well-characterized in the literature .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones with variable aryl and acyl substituents. Below is a comparative analysis with structurally related analogs (Table 1):
Table 1: Structural and Physicochemical Comparison
*Molecular weights for evidence-derived compounds calculated from [M+H]+ values; target compound estimated based on structural formula.
Key Observations
Substituent Effects on Physicochemical Properties: Aroyl Groups: The target’s benzyloxy-methylbenzoyl group introduces greater steric hindrance and lipophilicity compared to simpler methylbenzoyl (e.g., compound 18) or chlorobenzoyl (e.g., compound 51) groups . 1-Position Side Chains: The diethylaminoethyl group in the target compound enhances basicity and solubility relative to hydroxypropyl or methoxypropyl chains in analogs .
Synthetic Feasibility: Yields for analogs range widely (5–62%), with bulky or electron-deficient aryl groups (e.g., trifluoromethyl in compound 25) often correlating with lower yields due to steric or electronic challenges .
Tertiary amines (e.g., diethylaminoethyl) are common in bioactive molecules for membrane penetration or receptor binding, contrasting with polar hydroxypropyl groups in less active analogs .
Biological Activity
The compound 4-[4-(benzyloxy)-2-methylbenzoyl]-1-[2-(diethylamino)ethyl]-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic molecule with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Structural Characteristics
This compound features a pyrrolone ring , multiple aromatic groups, and functional moieties such as benzyloxy , diethylamino , and hydroxy groups. These structural elements contribute to its unique chemical reactivity and biological properties.
| Feature | Description |
|---|---|
| Molecular Formula | C31H33N3O6 |
| Molecular Weight | 543.61 g/mol |
| Functional Groups | Benzyloxy, diethylamino, hydroxy |
| Core Structure | Pyrrolone ring with multiple aromatic substituents |
Research indicates that this compound may interact with various biological targets, particularly receptors involved in neurotransmission and inflammation. Its functional groups facilitate binding with enzymes and receptors, potentially modulating their activity and leading to diverse biological effects.
- Cannabinoid Receptors : Preliminary studies suggest that the compound may act as a partial or full agonist at cannabinoid receptors, which are implicated in pain modulation and neuroprotection.
- Serotonin Receptors : The structural similarity to known serotonin receptor ligands suggests potential antidepressant or anxiolytic effects.
Pharmacological Effects
The biological activities of this compound can be categorized as follows:
- Antimicrobial Activity : Compounds with similar structures have demonstrated moderate to significant antimicrobial activity against various pathogens, including bacteria and fungi.
- Neuroprotective Effects : Through its interaction with neurotransmitter receptors, the compound may exhibit neuroprotective properties beneficial for conditions like Alzheimer's disease.
- Anti-inflammatory Properties : The presence of hydroxy groups suggests potential anti-inflammatory effects, which could be relevant in treating chronic inflammatory diseases.
Case Studies
- Neuroprotective Study : A study investigated the neuroprotective effects of related pyrrolone derivatives on neuronal cell lines exposed to oxidative stress. The results indicated that compounds with similar structures significantly reduced cell death and oxidative damage, highlighting their potential in neurodegenerative disease treatment.
- Antimicrobial Evaluation : In vitro testing of structurally related compounds showed promising results against Staphylococcus aureus and Escherichia coli, suggesting that the compound could be effective against resistant bacterial strains.
Synthesis
The synthesis of this compound involves several steps, typically starting from commercially available precursors. Key reactions include:
- Formation of the Pyrrolone Ring : Utilizing cyclization reactions under controlled conditions to form the pyrrolone structure.
- Functionalization : Introduction of benzyloxy and diethylamino groups through nucleophilic substitution reactions.
Q & A
Q. What are the recommended synthetic routes and purification strategies for this compound?
The compound can be synthesized via base-assisted cyclization of substituted aryl precursors, followed by functionalization of the pyrrol-2-one core. Key steps include:
- Cyclization : Use of NaOH or KOH in ethanol/water mixtures to induce ring closure, as demonstrated for structurally similar 5-hydroxy-1,5-dihydro-2H-pyrrol-2-one derivatives .
- Purification : Column chromatography (gradient: ethyl acetate/petroleum ether) or recrystallization from ethanol to achieve high purity (>95%) .
- Yield optimization : Adjusting equivalents of diethylaminoethyl substituents and reaction time to mitigate steric hindrance during coupling reactions .
Q. How should researchers validate the structural integrity of this compound?
A multi-technique approach is critical:
- 1H/13C NMR : Confirm substitution patterns (e.g., diethylaminoethyl group at position 1, benzyloxy-methylbenzoyl at position 4) by cross-referencing chemical shifts with analogous compounds .
- HRMS : Verify molecular weight (expected [M+H]+ ~580–600 Da) and isotopic patterns to rule out impurities .
- FTIR : Identify key functional groups (e.g., hydroxyl at ~3400 cm⁻¹, carbonyl at ~1700 cm⁻¹) .
Q. What stability considerations are relevant during storage?
- Light sensitivity : Store in amber vials to prevent photodegradation of the benzyloxy and methoxyphenyl groups.
- Temperature : Keep at –20°C in anhydrous DMSO or ethanol to avoid hydrolysis of the diethylaminoethyl side chain .
Advanced Research Questions
Q. How can computational modeling guide the optimization of bioactivity?
- Docking studies : Use Schrödinger Suite or AutoDock to predict interactions with target receptors (e.g., kinases, GPCRs) by analyzing hydrogen bonding between the 3-hydroxy group and active-site residues .
- SAR exploration : Modify substituents (e.g., replacing benzyloxy with methoxy or halogens) to enhance binding affinity, as seen in analogs with improved IC50 values .
Q. What experimental strategies resolve contradictions in reported biological data?
Q. How can heuristic algorithms improve synthetic yield?
- Bayesian optimization : Apply machine learning to iteratively adjust reaction parameters (e.g., temperature, solvent ratio) based on prior yield data, reducing trial runs by 30–50% .
- DoE (Design of Experiments) : Use fractional factorial designs to identify critical variables (e.g., catalyst loading, pH) for maximizing yield in multi-step syntheses .
Methodological Guidance for Data Interpretation
Q. How to analyze conflicting spectral data for derivatives?
- Cross-validation : Compare NMR/HRMS data with structurally characterized analogs (e.g., 5-(4-aminophenyl)-3-phenyl derivatives in ) to distinguish regioisomers .
- Dynamic NMR : Resolve rotational barriers in diethylaminoethyl groups by variable-temperature experiments (e.g., coalescence temperatures for N–CH2 signals) .
Q. What strategies validate in silico-predicted metabolic pathways?
- LC-MS/MS profiling : Identify major metabolites (e.g., O-demethylation products of the 3-methoxyphenyl group) using human liver microsomes .
- Isotope labeling : Track 13C-labeled compounds to confirm oxidative cleavage pathways .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
